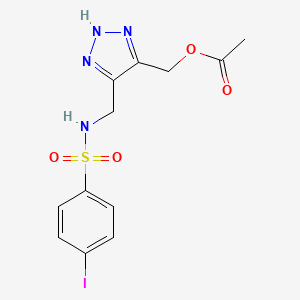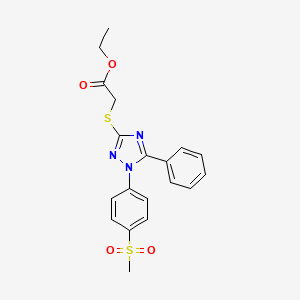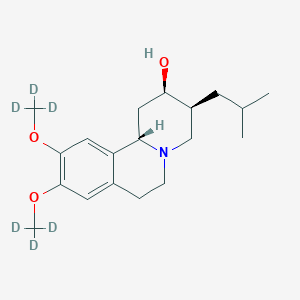
cis (2,3)-Dihydro Tetrabenazine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,11bS)-Dihydrotetrabenazine-D6 is a deuterated form of dihydrotetrabenazine, which is an impurity of tetrabenazine. Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as Huntington’s disease. The deuterated form, (2R,3S,11bS)-Dihydrotetrabenazine-D6, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tetrabenazine and its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2R,3S,11bS)-Dihydrotetrabenazine-D6 involves the selective reduction of tetrabenazine. The process typically uses borane or various borane complexes as reducing agents under low-temperature conditions . The stereoselective reduction is crucial to obtain the desired isomer. The reaction conditions are optimized to improve the yield and stereoselectivity, avoiding the need for extensive column chromatography purification.
Industrial Production Methods
For industrial production, the same synthetic route is scaled up. The process involves maintaining stringent conditions to ensure high purity and yield. The use of cleanroom environments and cGMP (current Good Manufacturing Practice) standards are essential to produce (2R,3S,11bS)-Dihydrotetrabenazine-D6 at a large scale.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,11bS)-Dihydrotetrabenazine-D6 undergoes various chemical reactions, including:
Reduction: The compound is synthesized through the reduction of tetrabenazine.
Oxidation: It can be oxidized to form different metabolites.
Substitution: Various substitution reactions can be performed to modify its structure.
Common Reagents and Conditions
Reduction: Borane or borane complexes under low-temperature conditions.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various isomers and metabolites of dihydrotetrabenazine, which are studied for their pharmacological properties .
Scientific Research Applications
(2R,3S,11bS)-Dihydrotetrabenazine-D6 is widely used in scientific research, including:
Chemistry: Studying the stereoselective synthesis and reaction mechanisms of VMAT2 inhibitors.
Biology: Investigating the metabolic pathways and pharmacokinetics of tetrabenazine and its derivatives.
Medicine: Researching the therapeutic effects and side effects of VMAT2 inhibitors in treating movement disorders.
Industry: Used in the development and quality control of pharmaceutical products containing tetrabenazine.
Mechanism of Action
(2R,3S,11bS)-Dihydrotetrabenazine-D6 exerts its effects by inhibiting the vesicular monoamine transporter 2 (VMAT2). This inhibition prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to their degradation in the cytoplasm. The molecular targets include VMAT2, and the pathways involved are related to the regulation of neurotransmitter levels in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,11bR)-Dihydrotetrabenazine: Another isomer with different stereochemistry.
(2S,3S,11bS)-Dihydrotetrabenazine: A stereoisomer with distinct pharmacological properties.
Tetrabenazine: The parent compound used in the treatment of hyperkinetic movement disorders.
Uniqueness
(2R,3S,11bS)-Dihydrotetrabenazine-D6 is unique due to its deuterated form, which provides advantages in studying metabolic stability and pharmacokinetics. The deuterium atoms replace hydrogen atoms, leading to a slower metabolic rate and providing more accurate data in pharmacokinetic studies.
Properties
CAS No. |
1351947-42-6 |
|---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(2R,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1/i3D3,4D3 |
InChI Key |
WEQLWGNDNRARGE-RXXFDNCFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@H]([C@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


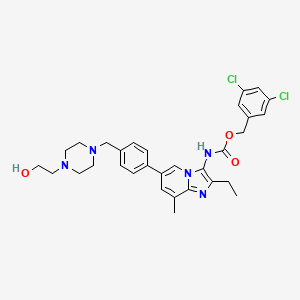

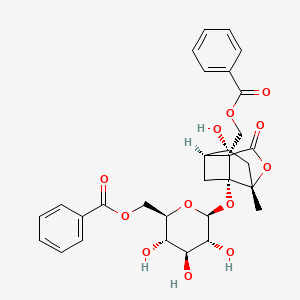
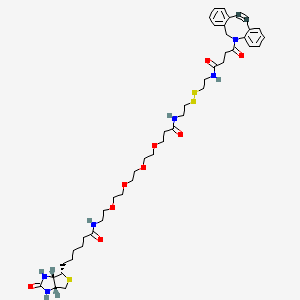

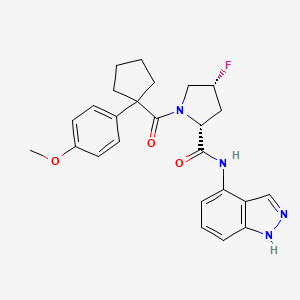
![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
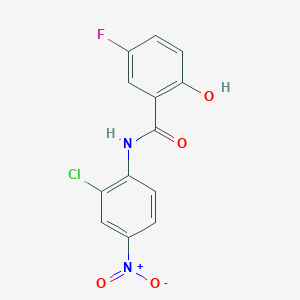
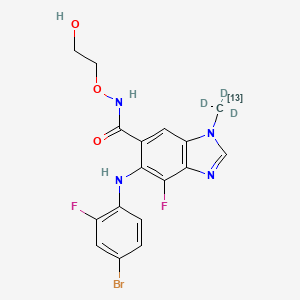
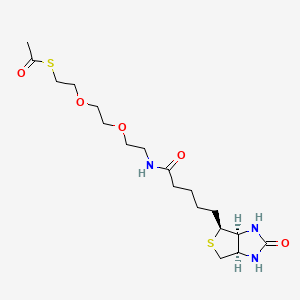
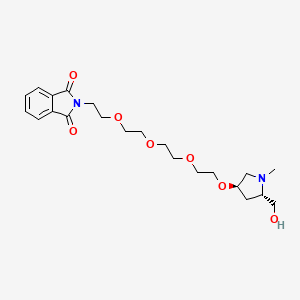
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)
